molecular formula C26H26O B14515023 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one CAS No. 63582-98-9

1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one

Cat. No.: B14515023
CAS No.: 63582-98-9
M. Wt: 354.5 g/mol
InChI Key: DOVXDTIVIJEYFH-UHFFFAOYSA-N
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Description

1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by its unique structure, which includes a pent-4-en-1-one backbone substituted with diphenyl and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or acid catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-3-(2-phenylethyl)-2-pentene: Similar structure but with different substituents on the pentene backbone.

    1-Phenyl-2-propanone: A simpler structure with a single phenyl ring and a propanone group.

Uniqueness

1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of diphenyl and isopropylphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

63582-98-9

Molecular Formula

C26H26O

Molecular Weight

354.5 g/mol

IUPAC Name

1,5-diphenyl-5-(2-propan-2-ylphenyl)pent-4-en-1-one

InChI

InChI=1S/C26H26O/c1-20(2)23-16-9-10-17-25(23)24(21-12-5-3-6-13-21)18-11-19-26(27)22-14-7-4-8-15-22/h3-10,12-18,20H,11,19H2,1-2H3

InChI Key

DOVXDTIVIJEYFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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